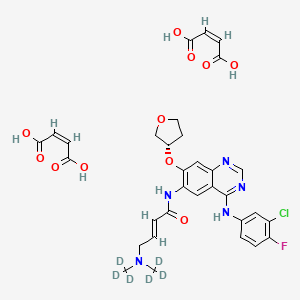
Nor Verapamil-d7, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nor Verapamil-d7, Hydrochloride is a deuterium-labeled derivative of Norverapamil, an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . This compound retains the pharmacological properties of Norverapamil but is labeled with deuterium, making it useful in various scientific research applications .
Métodos De Preparación
The synthesis of Nor Verapamil-d7, Hydrochloride involves the deuterium labeling of Norverapamil. The synthetic route typically includes the following steps:
N-Demethylation of Verapamil: Verapamil undergoes N-demethylation to produce Norverapamil.
Deuterium Labeling: Norverapamil is then labeled with deuterium to produce Nor Verapamil-d7.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Nor Verapamil-d7, Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nor Verapamil-d7, Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and the role of deuterium in drug metabolism.
Calcium Channel Blocker Research: It is used to investigate the mechanisms of action of calcium channel blockers and their effects on cardiovascular diseases.
P-Glycoprotein Inhibition Studies: It is used to study the inhibition of P-glycoprotein, a protein involved in drug resistance.
Mecanismo De Acción
Nor Verapamil-d7, Hydrochloride exerts its effects by blocking L-type calcium channels, similar to Verapamil. This inhibition reduces calcium influx into cardiac and smooth muscle cells, leading to decreased heart rate, reduced contractility, and vasodilation . The molecular targets include voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and cardiovascular regulation .
Comparación Con Compuestos Similares
Nor Verapamil-d7, Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications. Similar compounds include:
Norverapamil: The non-deuterated form with similar pharmacological properties.
Verapamil: The parent compound used in cardiovascular treatments.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses.
This compound stands out due to its enhanced stability and utility in tracing metabolic pathways in research settings .
Propiedades
Fórmula molecular |
C26H37ClN2O4 |
|---|---|
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
Clave InChI |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
SMILES canónico |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


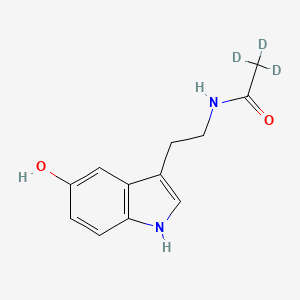
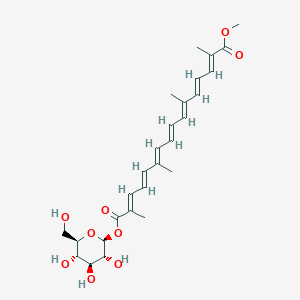
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
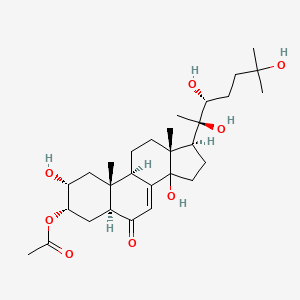
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
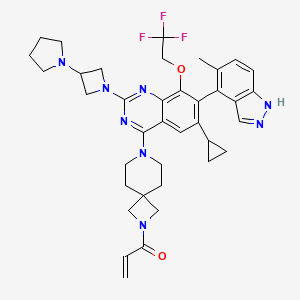
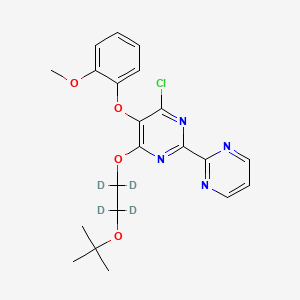
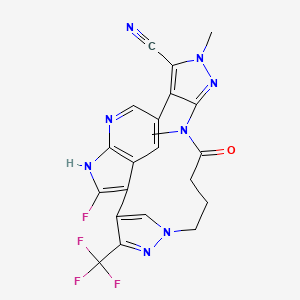
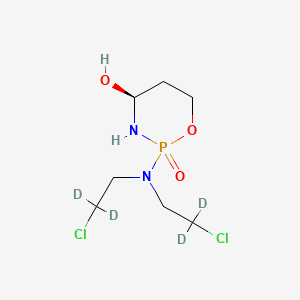
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
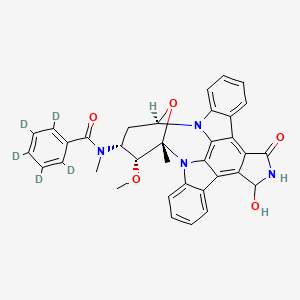
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)

